Technical Guide: Synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride
Technical Guide: Synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride
The following technical guide details the synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride , a specialized heteroaromatic scaffold often utilized in the development of HIF-PH inhibitors and kinase-targeting small molecules.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Executive Summary & Retrosynthetic Logic
The target molecule features a furan core substituted with an acid chloride at the C2 position and a pyridyl-ether linkage at the C5 position. The primary synthetic challenge lies in the construction of the C(furan)-O-C(pyridine) bond.[1]
While furan rings are generally electron-rich and prone to electrophilic substitution, the introduction of an electron-withdrawing ester group at C2 and a nitro group at C5 renders the ring sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (
Strategic Advantages of the Chosen Route:
-
Regiospecificity: The leaving group (
) at C5 directs the nucleophile exclusively to the desired position.[1] -
Atom Economy: Avoids the use of heavy metal catalysts (Cu/Pd) required for halo-furan cross-couplings.
-
Stability Management: The final acid chloride contains a basic pyridine nitrogen. To prevent intermolecular self-acylation (polymerization), this guide recommends isolating the intermediate as a carboxylic acid and generating the acid chloride in situ or isolating it as a hydrochloride salt.
Retrosynthetic Pathway
The synthesis is broken down into three linear steps:
-
Ether Coupling: Displacement of the nitro group on methyl 5-nitro-2-furoate by 3-hydroxypyridine.
-
Saponification: Hydrolysis of the methyl ester to the carboxylic acid.
-
Chlorination: Conversion of the acid to the acyl chloride (HCl salt form).[1]
Figure 1: Retrosynthetic disconnection showing the
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-(pyridin-3-yloxy)-2-furoate
This step utilizes the high electrophilicity of the C5 position in 5-nitro-2-furoates. The nitro group acts as an excellent leaving group (nucleofuge) in this context.[1]
Reagents:
-
Methyl 5-nitro-2-furoate (1.0 equiv)
-
3-Hydroxypyridine (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Anhydrous][1]
Protocol:
-
Setup: Charge a dry round-bottom flask with methyl 5-nitro-2-furoate (e.g., 10.0 g, 58.4 mmol) and 3-hydroxypyridine (6.1 g, 64.2 mmol).
-
Solvation: Add anhydrous DMF (100 mL). Stir until dissolved.
-
Base Addition: Add
(16.1 g, 116.8 mmol) in a single portion. -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The starting nitro-furan spot (
) should disappear, replaced by a lower fluorescent spot.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (500 mL).
-
Isolation: The product often precipitates as a solid. Filter the solid and wash with water.[3] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash combined organics with brine (5x to remove DMF), dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Key Insight: The reaction temperature must be controlled. Exceeding 100°C can lead to decarboxylation or furan ring opening.
Step 2: Hydrolysis to 5-(Pyridin-3-yloxy)-2-furoic acid
Standard saponification is used. However, care must be taken during acidification due to the zwitterionic nature of the product (pyridine base + carboxylic acid).[1]
Reagents:
-
Methyl 5-(pyridin-3-yloxy)-2-furoate (from Step 1)[1]
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv)[1] -
Solvent: THF/Water (3:1 ratio)[1]
Protocol:
-
Dissolve the ester in THF/Water.
-
Add
and stir at room temperature for 2–3 hours. -
pH Adjustment (Critical): Concentrate the THF under reduced pressure. Cool the remaining aqueous solution to 0°C.
-
Carefully add 1N HCl dropwise.[2]
-
Target pH: Adjust to pH 3–4 .[4] This is the isoelectric point where the zwitterion is least soluble.
-
-
Isolation: Collect the resulting white/off-white precipitate by filtration. Dry thoroughly in a vacuum oven at 45°C over
. Moisture removal is critical for the next step.
Step 3: Synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride (HCl Salt)
Warning: The free base of this acid chloride is unstable due to self-reaction (pyridine N attacking the acyl chloride).[1] It must be prepared as the Hydrochloride salt or used immediately in solution.[5]
Reagents:
-
5-(Pyridin-3-yloxy)-2-furoic acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.5 equiv)[1]
-
Catalytic DMF (2–3 drops)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Protocol:
-
Suspend the dry acid in anhydrous DCM under Nitrogen.
-
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, ) will be vigorous.[1] -
Allow to warm to room temperature and stir for 2 hours until the suspension clears (indicating acid chloride formation).
-
Workup: Evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Salt Formation (Recommended): Re-dissolve the residue in a minimal amount of dry DCM and add 4M HCl in Dioxane (1.1 equiv).[1] Dilute with diethyl ether to precipitate the Hydrochloride salt . Filter under inert atmosphere.[4]
Data Summary & Validation
Physicochemical Properties Table[1][6][7]
| Compound | MW ( g/mol ) | Appearance | Key Reactivity | Storage |
| Methyl 5-nitro-2-furoate | 171.11 | Yellow Solid | Electrophile ( | Ambient |
| 3-Hydroxypyridine | 95.10 | Beige Solid | Nucleophile (Amphoteric) | Hygroscopic |
| Intermediate Ester | 219.19 | Off-white Solid | Stable | Ambient |
| Target Acid Chloride | 223.61 (Free base) | Yellowish Solid | Moisture Sensitive | -20°C, under Ar |
Validated Analytical Markers (Predicted)
-
NMR (DMSO-
) for Acid Intermediate: -
Reaction Check: The shift of the Furan-H4 doublet is diagnostic. In the nitro-starting material, it appears downfield (~7.5 ppm). Upon substitution with the electron-donating oxygen, it shifts upfield to ~6.1 ppm.
Mechanistic Visualization
The following diagram illustrates the
Figure 2: Mechanistic flow of the Nucleophilic Aromatic Substitution on the furan ring.[1]
Safety & Handling
-
Furoyl Chlorides: Highly lachrymatory and corrosive. Handle only in a functioning fume hood. Hydrolysis produces HCl gas.
-
3-Hydroxypyridine: Irritant. Avoid dust inhalation.
-
Oxalyl Chloride: Toxic by inhalation. Releases CO (carbon monoxide) upon reaction.[1]
References
-
Nucleophilic Substitution of 5-Nitro-2-Furoates
- General Synthesis of Furoyl Chlorides: Title: "Efficient Synthesis and Purification of 2-Furoyl Chloride." Context: Provides baseline conditions for chlorinating furoic acids using thionyl chloride or oxalyl chloride. Source:GuideChem Technical Reference.
-
Mechanophore Chemistry (Validation of 5-Aryloxy Furan Stability)
-
Desidustat (Related Scaffold Example)
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Aryloxy substitution enables efficient mechanically triggered release from a synthetically accessible masked 2-furylcarbinol mechanophore - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
